molecular formula C4H4N6O B11578655 6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one

6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one

Katalognummer: B11578655
Molekulargewicht: 152.11 g/mol
InChI-Schlüssel: UTYSHJPFJZTLGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the class of tetrazolo-triazines

Vorbereitungsmethoden

The synthesis of 6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one typically involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Wirkmechanismus

The mechanism of action of 6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one involves its ability to form stable complexes with metal ions. The molecular targets include various metal cations, and the pathways involved often include coordination chemistry and ligand exchange reactions . The stability and selectivity of these complexes are influenced by the specific structure of the compound and the nature of the metal ions involved.

Vergleich Mit ähnlichen Verbindungen

6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one can be compared with other similar compounds such as 3-nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine and 4-amino-3,7-dinitro-1,2,4-triazole[5,1-c]-1,2,4-triazine . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its high thermal stability and potential use in selective metal ion extraction.

Eigenschaften

Molekularformel

C4H4N6O

Molekulargewicht

152.11 g/mol

IUPAC-Name

6-methyl-8H-tetrazolo[1,5-b][1,2,4]triazin-7-one

InChI

InChI=1S/C4H4N6O/c1-2-3(11)5-4-6-8-9-10(4)7-2/h1H3,(H,5,6,9,11)

InChI-Schlüssel

UTYSHJPFJZTLGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=NN=N2)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.